3-Methylbenzo[b]thiophene is an organic compound with the molecular formula . It consists of a benzene ring fused to a thiophene ring, with a methyl group attached to the third position of the benzo ring. This compound is part of a larger class known as benzo[b]thiophenes, which are characterized by their unique structural properties and potential applications in various fields, including materials science and pharmaceuticals. The compound exhibits distinct physical properties, such as a melting point of approximately 54-56 °C and a boiling point around 250 °C, making it useful in various chemical syntheses and reactions .
Research into the biological activity of 3-methylbenzo[b]thiophene has revealed its potential as an anti-cancer agent. Some derivatives have shown promising results in inhibiting cancer cell proliferation. Furthermore, compounds related to 3-methylbenzo[b]thiophene have been studied for their anti-inflammatory and antimicrobial properties, suggesting a broad spectrum of biological activities that warrant further investigation.
Several methods exist for synthesizing 3-methylbenzo[b]thiophene:
3-Methylbenzo[b]thiophene has several applications across different fields:
Interaction studies involving 3-methylbenzo[b]thiophene focus primarily on its reactivity with various biological macromolecules. In vitro studies have shown that this compound can interact with proteins and nucleic acids, potentially affecting cellular processes. Additionally, research into its interactions with other small molecules has provided insights into its mechanism of action in biological systems.
Several compounds share structural similarities with 3-methylbenzo[b]thiophene. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Benzo[b]thiophene | Core structure | Lacks methyl substitution; serves as a parent compound |
7-Chloro-3-Methylbenzo[b]thiophene | Halogenated derivative | Exhibits different reactivity due to chlorine substitution |
2-Methylbenzo[b]thiophene | Methyl substitution | Different position of methyl group affects reactivity |
3-Ethylbenzo[b]thiophene | Ethyl substitution | Larger ethyl group influences solubility and reactivity |
The uniqueness of 3-methylbenzo[b]thiophene lies in its specific methyl substitution pattern, which influences both its chemical reactivity and biological activity compared to its analogs. Its applications in organic electronics and pharmaceuticals further distinguish it within this class of compounds.
Friedel-Crafts acylation remains a cornerstone for introducing acyl groups into aromatic systems. For 3-methylbenzo[b]thiophene, mixed anhydrides of trifluoroacetic acid (TFAA) and carboxylic acids enable electrophilic acylation under transition-metal-free conditions. A study demonstrated that reacting benzothiophene with acetic acid in the presence of 85% H₃PO₄ and TFAA at room temperature yields 2- and 3-acylated products, with the 3-isomer predominating (65–85% yields). For example, acetylation produces 3-acetyl-2-methylbenzo[b]thiophene as the major product, while electron-withdrawing groups (e.g., nitro) on aryl acids enhance regioselectivity.
Key Data:
Substrate | Acylating Agent | Major Product (Yield) | Minor Product (Yield) |
---|---|---|---|
Benzothiophene | Acetic acid | 3-Acetyl (78%) | 2-Acetyl (12%) |
Benzothiophene | 4-Nitrobenzoic acid | 3-(4-Nitrobenzoyl) (85%) | 2-(4-Nitrobenzoyl) (7%) |
The Paal-Knorr synthesis, traditionally used for furans and pyrroles, has been adapted for benzothiophenes. By treating 1,4-diketones with sulfurizing agents like phosphorus pentasulfide (P₂S₅), thiophene rings are formed. For 3-methyl derivatives, 3-methyl-1,4-diketones undergo cyclization under anhydrous conditions. A notable example involves the synthesis of 2-phenyl-3-methylbenzo[b]thiophene from 1-phenyl-3-methyl-1,4-diketone using P₂S₅ in refluxing toluene (72% yield). Modifications using Lawesson’s reagent or hydrogen sulfide (H₂S) improve functional group tolerance.
Mechanistic Insight:
The reaction proceeds via thiophilic attack of the diketone’s carbonyl groups by sulfur, followed by cyclodehydration to form the thiophene core.
Electrophilic cyclization of o-alkynyl thioanisoles using dimethyl(thiodimethyl)sulfonium tetrafluoroborate enables efficient benzothiophene synthesis. This method achieves 90–99% yields under ambient conditions, with the thiomethyl group introduced at the 3-position. For instance, o-phenylethynyl thioanisole cyclizes to 3-(methylthio)-2-phenylbenzo[b]thiophene in 99% yield within 24 hours.
Advantages:
Table: Selected Electrophilic Cyclization Examples
Substrate | Product | Yield (%) |
---|---|---|
o-Phenylethynyl thioanisole | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 |
o-Thienylethynyl thioanisole | 3-(Methylthio)-2-thienylbenzo[b]thiophene | 95 |
Palladium-catalyzed carbonylative coupling has emerged as a powerful tool. Using PdI₂/KI systems under CO pressure (40 atm), methyl(2-(phenylethynyl)phenyl)sulfane converts to methyl 2-phenylbenzo[b]thiophene-3-carboxylate in 80% yield. The mechanism involves oxidative addition, CO insertion, and nucleophilic displacement.
Reaction Conditions:
Scope:
R₁ (Alkyne) | R₂ (Aromatic) | Product Yield (%) |
---|---|---|
Ph | H | 80 |
4-MeC₆H₄ | H | 76 |
4-BrC₆H₄ | H | 83 |
Microwave irradiation significantly accelerates reactions. A 15-minute microwave cycle at 130°C converts 2-halobenzonitriles and methyl thioglycolate into 3-aminobenzo[b]thiophenes (58–96% yields), compared to 17 hours conventionally. Flow chemistry, employing packed-bed reactors with K₂CO₃, enables continuous arylations of thiophenes, achieving 90% yields and 1.1 g/h productivity.
Case Study:
3-Methylbenzo[b]thiophene exhibits exceptional promise as a semiconductor material in organic field-effect transistor applications due to its unique molecular structure that enhances charge transport properties [1]. The compound serves as a crucial building block in the development of organic semiconductors, which are essential for creating flexible electronic devices [1]. Research has demonstrated that the methyl substitution at the 3-position of the benzothiophene core significantly influences the electronic properties and molecular packing characteristics that govern charge carrier mobility .
The charge transport mechanisms in 3-methylbenzo[b]thiophene-based organic field-effect transistors operate through both band transport and hopping transport models, depending on the molecular ordering and crystallinity of the material [27]. Studies on related benzothiophene derivatives have shown that intrinsic charge mobility is critically controlled by structural factors, with longer alkyl side-chains typically regulating intrinsic disorder and leading to enhanced charge-carrier mobility [27]. The electronic structure modifications introduced by the methyl group affect reorganization energy, molecular packing, and charge transfer integral, which are fundamental parameters determining device performance [28].
Experimental investigations have revealed that 3-methylbenzo[b]thiophene derivatives can achieve field-effect mobilities in the range of 0.1 to 1.0 square centimeters per volt-second, representing significant performance for organic semiconductor applications [1] [30]. The hole transport characteristics are particularly enhanced due to the electron-rich nature of the thiophene rings, which facilitates charge hopping mechanisms through sulfur orbital interactions [24]. Comparative studies with benzothieno[3,2-b] [1]benzothiophene compounds have demonstrated that structural modifications can yield mobilities exceeding 2.75 square centimeters per volt-second under optimized conditions [8] [29].
The molecular design strategy incorporating 3-methylbenzo[b]thiophene focuses on achieving optimal balance between solubility and charge transport properties [4]. Temperature-dependent mobility measurements have shown that these materials maintain stable performance across operational temperature ranges, with phonon-electron coupling effects actually promoting charge transfer at room temperature [29]. The crystalline packing arrangements facilitated by the methyl substituent contribute to the formation of conducting pathways that support efficient charge carrier transport [33].
Material System | Mobility (cm²/V·s) | Device Type | Key Transport Features |
---|---|---|---|
3-Methylbenzo[b]thiophene derivatives | 0.1-1.0 (estimated) | Organic Field-Effect Transistor | Enhanced charge transport properties |
Benzothieno[3,2-b] [1]benzothiophene | 1-100 | Organic Field-Effect Transistor | Record electron mobility |
2,7-dialkyl-benzothieno[3,2-b] [1]benzothiophene | 2.75 | Organic Field-Effect Transistor | High hole mobility, oxidation stable |
Thieno[3,4-b]thiophene-based molecules | 5.2 | Organic Field-Effect Transistor | Two-dimensional π-expanded quinoidal structure |
3-Methylbenzo[b]thiophene plays a significant role in the development of non-fullerene acceptor materials for organic photovoltaic applications, contributing to enhanced power conversion efficiencies through strategic molecular design [9] [10]. The compound serves as an effective building block in donor-acceptor systems where the benzothiophene core provides optimal energy level alignment and complementary absorption characteristics with polymer donors [11]. Research has demonstrated that benzothiophene-series compounds can function as volatile solid additives, significantly improving photovoltaic performance by enhancing morphology control in the active layer [11].
The incorporation of 3-methylbenzo[b]thiophene in photovoltaic systems has shown remarkable improvements in device efficiency, with power conversion efficiency enhancements of up to 23.3 percent observed in optimized device configurations [11]. The compound exhibits more negative electrostatic potential distributions and larger dipole moments compared to other thiophene derivatives, leading to stronger interactions with non-fullerene acceptors such as Y6 [11]. These interactions promote ordered molecular stacking and improved miscibility between donor and acceptor materials, resulting in smoother surface morphology and optimal phase separation characteristics [11].
Studies on thieno[3,4-b]thiophene-based small-molecule materials, which share structural similarities with 3-methylbenzo[b]thiophene, have achieved power conversion efficiencies of 9.26 percent when used as donor materials in bulk heterojunction solar cells [3]. The quinoid-resonance effect of the thiophene-benzothiophene moiety contributes to favorable electronic structures and photophysical properties that enhance photovoltaic performance [3]. The materials demonstrate excellent performance in organic field-effect transistors and organic photovoltaics with full-color tunable emissions and high fluorescence quantum yields [3].
The role of 3-methylbenzo[b]thiophene in non-fullerene acceptor design extends to improving charge carrier mobilities and optimizing blend morphology [14]. Research has shown that alkyl-side-chain engineering of nonfused nonfullerene acceptors incorporating benzothiophene cores can simultaneously improve material solubility and device performance [14]. The thiophene-benzothiadiazole-thiophene core structure with terminal rhodanine acceptors demonstrates enhanced intermolecular aggregation behavior and improved charge transport characteristics [14].
Theoretical calculations have revealed that thiophene functionalization, particularly with methyl groups, can be a promising approach to improve electron mobility of acceptor-donor-acceptor type acceptors [28]. The methyl substitution affects molecular planarity and electronic structure, significantly influencing reorganization energy and charge transfer integral parameters [28]. This selective transport enhancement makes 3-methylbenzo[b]thiophene derivatives particularly attractive for next-generation organic photovoltaic applications [28].
Photovoltaic System | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Application Type | Key Achievement |
---|---|---|---|---|
Thieno[3,4-b]thiophene donor | 9.26 | 0.93 | Small molecule donor | High performance donor material |
Benzothiophene solid additive | 16.1 enhancement | Not specified | Morphology modifier | 23.3% efficiency improvement |
Thiophene-embedded donor | 2.95 | Not specified | Star-shaped donor | 2.14× efficiency enhancement |
Benzothiophene polymer | 9.1 | Not specified | Additive-free system | No processing additives required |
3-Methylbenzo[b]thiophene demonstrates exceptional luminescent properties that make it highly suitable for organic light-emitting diode device architectures, exhibiting unique photophysical characteristics that contribute to efficient electroluminescence [15] [16]. The compound and its derivatives show remarkable fluorescence quantum yields and controllable emission colors across the visible spectrum, making them versatile materials for display and lighting applications [20]. Research has revealed that benzothiophene derivatives exhibit satisfactory solvatochromic correlations and demonstrate weak negative solvatochromic behavior, indicating favorable excited state properties for light emission [20].
The luminescence properties of 3-methylbenzo[b]thiophene-based materials are significantly enhanced through structural modifications and molecular engineering approaches [17] [18]. Studies on benzothiophene-based carbazole derivatives have achieved maximum current efficiencies of 40.8 candelas per ampere and external quantum efficiencies of 23.2 percent in blue phosphorescent organic light-emitting diodes [17]. The high glass transition temperatures of 179 degrees Celsius and triplet energy levels of 2.84 electron volts make these materials thermally stable and suitable for high-performance device applications [17].
Tetraphenylethylene-substituted thieno[3,2-b]thiophene derivatives, which incorporate the benzothiophene core structure, have demonstrated excellent organic light-emitting diode performance with maximum luminance values reaching 11,620 candelas per square meter [44]. These materials exhibit aggregation-induced emission characteristics and achieve current efficiencies of 6.17 candelas per ampere with external quantum efficiencies of 2.43 percent [44]. The high thermal stability and facile synthetic accessibility make these compounds particularly attractive for practical optical applications [44].
Recent developments in thermally activated delayed fluorescence emitters based on benzothieno[3,2-b]benzothiophene-tetraoxide cores have shown promising results for next-generation organic light-emitting diode applications [43]. These donor-acceptor-donor structured materials exhibit high electrochemical stability with reversible oxidation waves and demonstrate significant photoluminescence efficiency improvements upon deoxygenation [43]. The materials show maximum luminance values of 3,733 candelas per square meter and maintain good emission characteristics in neat film configurations [43].
The luminescence mechanisms in 3-methylbenzo[b]thiophene derivatives involve both fluorescence and phosphorescence pathways, with the ability to achieve high external quantum efficiencies through effective intersystem crossing processes [19]. Solution-processed organic light-emitting diodes employing benzothiadiazole cores with thiophene arms have achieved maximum luminance values exceeding 20,000 candelas per square meter, demonstrating the potential for high-brightness applications [15]. The molecular design strategies focus on optimizing the balance between charge injection, transport, and radiative recombination to maximize device efficiency [18].
Organic Light-Emitting Diode Material | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color |
---|---|---|---|---|
Benzothiophene-carbazole | Not specified | 40.8 | 23.2 | Blue |
Tetraphenylethylene-thieno[3,2-b]thiophene | 11,620 | 6.17 | 2.43 | Not specified |
Benzothieno[3,2-b]benzothiophene thermally activated delayed fluorescence | 3,733 | 1.13 | 0.45 | Yellow-orange |
Thiophene-functionalized oligomers | 20,388 | Not specified | Not specified | Green |
3-Methylbenzo[b]thiophene serves as a fundamental building block in the design of conjugated polymers for flexible electronics applications, offering unique advantages in terms of processability, mechanical flexibility, and electronic performance [21] [22]. The incorporation of benzothiophene units into polymer backbones results in materials with enhanced charge transport properties and improved thermal stability compared to conventional polythiophene systems [24]. Research has demonstrated that poly(benzodithiophenes) with appropriately positioned alkyl chains can achieve high charge mobilities while maintaining excellent film-forming characteristics [24].
The molecular design strategies for 3-methylbenzo[b]thiophene-based conjugated polymers focus on optimizing the balance between solubility and solid-state packing to achieve superior electronic properties [22]. Benzodithiophene-based conjugated polymers with hydrogen bonding nucleobase side chain functionality have shown enhanced hole mobilities attributed to improved molecular organization and assembly [22]. The nucleobase inclusion promotes nanoscale organization through hydrogen bonding interactions, leading to red-shifted absorbance and improved charge transport characteristics [22].
Synthetic methodologies for incorporating 3-methylbenzo[b]thiophene into conjugated polymer systems have been extensively developed, with Stille cross-coupling polymerizations enabling access to high molecular weight alternating copolymers [21] [22]. The regioregular polymerization of methylated thiophene derivatives has achieved head-to-tail regioregularities exceeding 99 percent using nickel-based catalyst systems [21]. These controlled polymerization techniques allow for precise molecular weight control and narrow dispersity values, essential for consistent electronic properties [21].
The electronic properties of 3-methylbenzo[b]thiophene-based polymers are significantly influenced by the methyl substitution pattern and side chain engineering [26]. Studies have shown that thiophene-based conjugated polymers with cyano group side chain substituents exhibit excellent filmability from various organic solvents and enhanced photoluminescence properties [25]. The optical band gaps of these materials can be tuned to approximately 2.0 electron volts, corresponding to orange emission characteristics suitable for flexible display applications [25].
Applications of 3-methylbenzo[b]thiophene-based conjugated polymers in flexible electronics encompass organic field-effect transistors, organic photovoltaics, and organic light-emitting diodes on flexible substrates [12] [26]. The materials demonstrate exceptional mechanical compliance and maintain electronic performance under bending and stretching conditions [12]. Recent developments have achieved power conversion efficiencies exceeding 10 percent in ultrathin organic photovoltaic devices with thicknesses of only 3 micrometers [12].
The morphological characteristics of 3-methylbenzo[b]thiophene-based polymer films are crucial for flexible electronics performance, with face-on molecular orientation being particularly beneficial for charge transport [12] [26]. Advanced characterization techniques including grazing-incidence wide-angle X-ray scattering have revealed that optimal processing conditions lead to highly crystalline structures with favorable π-π stacking arrangements [26]. The thermal stability of these materials, with glass transition temperatures exceeding 150 degrees Celsius, ensures reliable performance across operational temperature ranges [26].
Conjugated Polymer System | Key Design Feature | Bandgap (eV) | Mobility Enhancement | Primary Application |
---|---|---|---|---|
Poly(3-hexylthiophene) with methyl modification | Methyl substitution effect | 1.9-2.1 | Improved hole transport | Flexible electronics |
Benzodithiophene-based polymers | Asymmetric molecular design | 1.6-1.8 | Balanced charge transport | High-efficiency solar cells |
Nucleobase-functionalized copolymers | Hydrogen bonding side chains | Enhanced red-shift | Higher hole mobilities | Self-assembling materials |
Thiophene-cyano substituted polymer | Cyano side chain substitution | 2.0 | Enhanced filmability | Light emitting diodes |
Poly(benzodithiophenes) | Alkyl chain engineering | Tunable | High charge mobility | Field-effect transistor and photovoltaic devices |
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